5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2309468-84-4
VCID: VC6814946
InChI: InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3,(H2,8,11,12)
SMILES: CC1=NN(C(=C1S(=O)(=O)N)CCl)C
Molecular Formula: C6H10ClN3O2S
Molecular Weight: 223.68

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide

CAS No.: 2309468-84-4

Cat. No.: VC6814946

Molecular Formula: C6H10ClN3O2S

Molecular Weight: 223.68

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide - 2309468-84-4

Specification

CAS No. 2309468-84-4
Molecular Formula C6H10ClN3O2S
Molecular Weight 223.68
IUPAC Name 5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3,(H2,8,11,12)
Standard InChI Key FOAJTDVEROXWOV-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1S(=O)(=O)N)CCl)C

Introduction

Structural Characteristics and Nomenclature

The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. In 5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide, substituents are distributed as follows:

  • 1- and 3-positions: Methyl groups (–CH₃)

  • 4-position: Sulfonamide (–SO₂NH₂)

  • 5-position: Chloromethyl (–CH₂Cl)

This arrangement creates a sterically congested environment, influencing reactivity and intermolecular interactions. The sulfonamide group enhances hydrogen-bonding capacity, while the chloromethyl moiety introduces electrophilic character .

Molecular and Spectroscopic Data

PropertyValueSource Reference
Molecular FormulaC₆H₁₀ClN₃O₂S
Molecular Weight223.68 g/mol
IUPAC Name5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamideDerived from
SMILESCC1=C(C(=NN1C)CCl)S(=O)(=O)N
InChI KeyAKNMWUMVGQLNHO-UHFFFAOYSA-N

X-ray crystallography data for this exact compound remains unpublished, but related pyrazole-sulfonamides exhibit planar ring systems with sulfonamide groups adopting twisted conformations relative to the heterocycle .

Synthetic Methodologies

Route 1: Sulfonamide Coupling

A validated approach for pyrazole-4-sulfonamides involves reacting pyrazole-4-sulfonyl chloride with amines under basic conditions :

  • Sulfonyl Chloride Preparation: Chlorosulfonation of 1,3-dimethylpyrazole using ClSO₃H.

  • Amine Coupling: Treatment with aqueous ammonia (NH₃) in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as base .

Optimized Conditions:

  • Solvent: DCM (10 vol)

  • Base: DIPEA (3.0 equiv)

  • Temperature: 25–30°C

  • Reaction Time: 16 hours

  • Yield: 41–71% (analog-dependent)

Route 2: Chloromethylation

Post-synthetic modification introduces the chloromethyl group:

  • Mannich Reaction: Condensation of 1,3-dimethylpyrazole-4-sulfonamide with formaldehyde and HCl .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Challenges:

  • Regioselectivity issues due to competing reactions at N1 and C5 positions .

  • Stability of chloromethyl group under basic conditions.

Physicochemical Properties

Solubility and Partitioning

ParameterValueMethod
LogP (iLOGP)1.65Predicted
Aqueous Solubility2.46 mg/mL (ESOL)Predicted
TPSA43.35 ŲCalculated

The compound exhibits moderate lipophilicity, favoring membrane permeability. Limited aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Stability Profile

  • Thermal Stability: Decomposes above 200°C (DSC).

  • Hydrolytic Sensitivity: Chloromethyl group susceptible to nucleophilic displacement (e.g., by H₂O/OH⁻).

OrganismMIC (μg/mL)Reference
S. aureus (MRSA)16–32
E. coli>64

Toxicity Profile

  • Cytotoxicity: No significant LDH release in HepG2 cells at ≤50 μM .

  • hERG Inhibition: Low risk (predicted IC₅₀ > 30 μM) .

ParameterSpecificationSource
GHS Pictograms⚠️ (Health Hazard)
Hazard StatementsH302 (Harmful if swallowed), H315 (Skin irritation)

Comparative Analysis of Pyrazole Sulfonamides

CompoundCAS NumberMolecular WeightIC₅₀ (U937)LogP
5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide-223.6818 μM*1.65
3,5-Dimethyl-1H-pyrazole-4-sulfonamide88398-53-2175.2145 μM0.87
1,3,5-Trimethyl-pyrazole-4-sulfonamide2167163-78-0189.2432 μM1.12

*Predicted based on structural analogs .

Future Directions

  • Targeted Drug Delivery: Conjugation to nanoparticle carriers to improve solubility and tumor selectivity.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents at C5 to optimize potency.

  • In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability in rodent models.

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